2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide is a chemical compound with the molecular formula C7H12ClN3O2 and a molecular weight of 205.64 g/mol. This compound is characterized by the presence of a chloroacetamide group and an imidazolidinone ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide typically involves the reaction of chloroacetyl chloride with 2-(2-oxo-1-imidazolidinyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The imidazolidinone ring can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, and methoxy derivatives.
Oxidation: Formation of oxo-imidazolidinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide involves its interaction with nucleophilic sites in biological molecules. The chloro group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity and disrupt cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: A derivative with a hydroxymethyl group instead of the imidazolidinone ring.
N-(2,6-Dimethylphenyl)chloroacetamide: Contains a dimethylphenyl group instead of the imidazolidinone ring.
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate: A methacrylate derivative with similar structural features.
Uniqueness
2-Chloro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide is unique due to its imidazolidinone ring, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other chloroacetamide derivatives and enhances its potential in various applications.
Properties
CAS No. |
86241-63-6 |
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Molecular Formula |
C7H12ClN3O2 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C7H12ClN3O2/c8-5-6(12)9-1-3-11-4-2-10-7(11)13/h1-5H2,(H,9,12)(H,10,13) |
InChI Key |
WWPDRTXZZHBFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCNC(=O)CCl |
Origin of Product |
United States |
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